REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C[O-].[Na+].[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH:16]([C:18]1[CH:23]=[CH:22][C:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:20][CH:19]=1)Cl>C(#N)C>[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH:16]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)[C:18]1[CH:23]=[CH:22][C:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:20][CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
sodium methylate
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(Cl)C1=CC=C(C=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting sodium imidazole is filtered off
|
Type
|
TEMPERATURE
|
Details
|
After heating for 24 hours to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
DISTILLATION
|
Details
|
by distilling the latter off in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The oil which remains is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel column
|
Type
|
CUSTOM
|
Details
|
After separating off a chloroform fraction
|
Type
|
ADDITION
|
Details
|
containing a compound of melting point 150° C.
|
Type
|
ADDITION
|
Details
|
the chloroform fraction containing desired end product
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent, 10.7 g (31% of theory) of (2-chlorophenyl)imidazol-1-yl-(biphenyl-4-yl)-methane of melting point 90° C.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C(C1=CC=C(C=C1)C1=CC=CC=C1)N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |